4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide, identified by its CAS number 1775454-23-3, is a compound that has garnered attention for its potential biological activities. This article collates diverse research findings to elucidate its biological activity, particularly focusing on its pharmacological properties and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H23N5O2 with a molecular weight of 401.5 g/mol. The structure consists of a pyrazolo[1,5-a]pyrazine core substituted with a benzyl(methyl)amino group and a methoxyphenyl moiety, which may contribute to its biological activity.
Property | Value |
---|---|
CAS Number | 1775454-23-3 |
Molecular Formula | C23H23N5O2 |
Molecular Weight | 401.5 g/mol |
Biological Activity Overview
Research indicates that compounds with pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrazine scaffolds exhibit significant pharmacological activities, including antitubercular, antitumor, anti-inflammatory, and antibacterial properties.
Antitubercular Activity
A study highlighted that derivatives of pyrazolo[1,5-a]pyridine exhibited potent activity against Mycobacterium tuberculosis (Mtb), with some compounds showing nanomolar Minimum Inhibitory Concentration (MIC) values. For instance, related compounds demonstrated effectiveness against drug-susceptible and multidrug-resistant strains of Mtb . While specific data on the compound is limited, its structural similarity suggests potential antitubercular activity.
Antitumor Activity
Pyrazole derivatives are recognized for their antitumor properties. Research has shown that they can inhibit key cancer-related pathways by targeting proteins such as BRAF(V600E) and EGFR . In vitro studies involving breast cancer cell lines indicated that certain pyrazole derivatives could enhance the efficacy of conventional chemotherapeutics like doxorubicin . Although specific studies on this compound's antitumor effects are not available, it falls within a class known for such activities.
Anti-inflammatory and Antibacterial Properties
Pyrazole derivatives have also been studied for their anti-inflammatory and antibacterial effects. A review noted that many pyrazole compounds exhibit significant inhibition against various bacterial strains and inflammatory pathways . This suggests that this compound may possess similar properties due to its structural characteristics.
Case Studies and Research Findings
- Antitubercular Evaluation : A series of pyrazolo[1,5-a]pyridine derivatives were synthesized and evaluated for their antitubercular activity. The most promising compounds displayed MIC values less than 0.002 μg/mL against Mtb strains .
- Antitumor Synergy : In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), certain pyrazole derivatives demonstrated enhanced cytotoxicity when combined with doxorubicin, indicating potential for synergistic therapeutic effects .
- Mechanistic Insights : Research into the mechanism of action for related pyrazole compounds has shown that they can induce apoptosis in cancer cells by disrupting mitotic processes . This suggests that our compound may similarly affect cellular pathways critical for tumor growth.
Properties
IUPAC Name |
4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-16-14-28-21(22(24-16)27(2)15-17-8-5-4-6-9-17)13-20(26-28)23(29)25-18-10-7-11-19(12-18)30-3/h4-14H,15H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVLPILSLDSCPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=CC(=CC=C3)OC)C(=N1)N(C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.